molecular formula C13H18BBrO2 B1528901 2-(5-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1192051-39-0

2-(5-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1528901
CAS No.: 1192051-39-0
M. Wt: 297 g/mol
InChI Key: CIFYKKUUTOSOIK-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-bromo-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated systems for precise control of reaction conditions, ensuring high yield and purity. The use of continuous flow reactors is common to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in Suzuki–Miyaura cross-coupling. This reaction involves the coupling of the boron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

    Conditions: The reaction is typically conducted in an organic solvent such as toluene or ethanol, under an inert atmosphere at temperatures ranging from 50°C to 100°C.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2-(5-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:

    Chemistry: It is a key reagent in the synthesis of complex organic molecules, facilitating the formation of carbon-carbon bonds.

    Biology: Used in the development of bioactive molecules and probes for biological studies.

    Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, electronic materials, and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane
  • 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(5-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. Its stability and ease of handling make it a preferred choice in various synthetic applications.

Properties

IUPAC Name

2-(5-bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO2/c1-9-6-7-10(15)8-11(9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFYKKUUTOSOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719897
Record name 2-(5-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192051-39-0
Record name 2-(5-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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